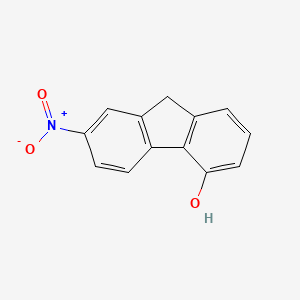

5-Hydroxy-2-nitrofluorene

CAS No.: 99585-29-2

Cat. No.: VC17618476

Molecular Formula: C13H9NO3

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99585-29-2 |

|---|---|

| Molecular Formula | C13H9NO3 |

| Molecular Weight | 227.21 g/mol |

| IUPAC Name | 7-nitro-9H-fluoren-4-ol |

| Standard InChI | InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2 |

| Standard InChI Key | PUBWNFCPDVSCQF-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Hydroxy-2-nitrofluorene belongs to the fluorene family, a bicyclic system comprising two benzene rings fused via a five-membered central ring. The substitution pattern at positions 2 (nitro) and 5 (hydroxyl) introduces significant electronic effects, altering the compound’s reactivity and interaction with biological macromolecules. The IUPAC name, 5-hydroxy-2-nitrofluoren-9-one, reflects the ketone group at the 9-position, though this feature is absent in some derivatives .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₇NO₄ | |

| Molecular Weight | 241.20 g/mol | |

| SMILES | C1=CC2=C(C3=C(C2=O)C=C(C=C3)N+[O-])C(=C1)O | |

| InChIKey | PDXBSQQDEZHRPL-UHFFFAOYSA-N |

Metabolic Pathways and Biotransformation

Formation from 2-Nitrofluorene

5-Hydroxy-2-nitrofluorene is primarily identified as a metabolite of 2-nitrofluorene, a compound prevalent in diesel exhaust. In vitro studies using rat pulmonary microsomes demonstrated that cytochrome P450 enzymes, particularly CYP1A1/2, catalyze the hydroxylation of 2-nitrofluorene at multiple positions, yielding 5-, 7-, and 9-hydroxy derivatives . Human lung tissue incubated with 2-nitrofluorene also produced 9-hydroxy-2-nitrofluorene as the dominant metabolite, though 5-hydroxy derivatives were detected in smaller quantities .

Enzymatic Regulation

The metabolic conversion is influenced by enzyme induction:

-

β-Naphthoflavone pretreatment in rats increased hydroxylation activity by 2.5-fold, implicating CYP1A isoforms .

-

α-Naphthoflavone, a CYP1A inhibitor, reduced 5-hydroxy-2-nitrofluorene formation by 40% in microsomal assays .

Toxicological Profile

DNA Adduct Formation

5-Hydroxy-2-nitrofluorene exhibits genotoxic potential through DNA adduct formation. Intraperitoneal administration in Wistar rats (100 mg/kg bw) resulted in fourfold fewer DNA adducts compared to the parent compound and 9-hydroxy derivatives . Adducts were localized at guanine residues, with the dG-C8-2-AF adduct predominating in hepatic and pulmonary tissues .

Table 2: Comparative Genotoxicity of Nitrofluorene Derivatives

| Compound | DNA Adduct Frequency (Relative to 2-Nitrofluorene) | Tissue Specificity |

|---|---|---|

| 2-Nitrofluorene | 1.0 (Reference) | Liver, Lung, Kidney |

| 9-Hydroxy-2-nitrofluorene | 0.95 | Liver > Lung |

| 5-Hydroxy-2-nitrofluorene | 0.25 | Lung > Liver |

| 7-Hydroxy-2-nitrofluorene | 0.20 | Sparse across tissues |

Mutagenicity and Carcinogenicity

Environmental and Industrial Relevance

Environmental Persistence

Nitrofluorenes, including 5-hydroxy derivatives, are classified as persistent organic pollutants due to their resistance to photodegradation and bioaccumulation potential. Their presence in urban air particulate matter has been correlated with traffic density, emphasizing the need for advanced remediation strategies .

Future Research Directions

Synthetic Methodologies

Current literature lacks explicit protocols for the direct synthesis of 5-hydroxy-2-nitrofluorene. Future work could adapt nitration-hydroxylation sequences used for analogous fluorenes, such as the one-pot nitration-diazotization approach employed for 2-hydroxy-5-nitropyridine . Key challenges include regioselectivity control and minimizing isomer formation.

Mechanistic Studies

Advanced mass spectrometry techniques could elucidate the exact binding motifs of 5-hydroxy-2-nitrofluorene-DNA adducts. Additionally, molecular dynamics simulations may predict its interaction with DNA repair enzymes like OGG1 and APE1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume